1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Physicochemical Properties Medicinal Chemistry Building Block

SAR campaigns demand stereochemical purity. Substituting non-fluorinated or cis-isomer analogs alters lipophilicity, acidity, and permeability unpredictably. This trans-isomer (≥95% purity) eliminates repurification delays. - Conformationally rigid 3D scaffold with gem-difluoro motif - ¹⁹F NMR/ MRI probe capability without isotopic labeling - Carboxylic acid handle enables amidation, esterification, or reduction - Direct use in lead optimization for oral bioavailability

Molecular Formula C7H8F2O2
Molecular Weight 162.136
CAS No. 1773508-80-7
Cat. No. B2995285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
CAS1773508-80-7
Molecular FormulaC7H8F2O2
Molecular Weight162.136
Structural Identifiers
SMILESC1C(CC12CC2(F)F)C(=O)O
InChIInChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
InChIKeyCSENACBSALYMRZ-DTXYKFKXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Overview


1,1-Difluorospiro[2.3]hexane-5-carboxylic acid is a gem‑difluorinated spirocyclic carboxylic acid with the molecular formula C7H8F2O2 and a molecular weight of 162.13 g/mol . This compound exists as a specific trans‑isomer (CAS 1773508-80-7) and is commercially available from several research‑chemical suppliers .

Building Block

Gem‑difluoro spirocyclic carboxylic acid for medicinal chemistry and probe design

Stereochemistry

Defined trans isomer supports stereochemical control in analog synthesis

Bioisostere

Class‑level evidence for spiro[2.3]hexane as a carboxylic acid replacement scaffold

Why Non-Fluorinated Spiro Substitution Fails


Direct substitution of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid with the parent spiro[2.3]hexane-5-carboxylic acid or its cis‑isomer is not without consequence. The gem‑difluoro motif introduces substantial changes in lipophilicity, acidity, and conformational preference, all of which are critical determinants of membrane permeability, metabolic stability, and target engagement in drug‑discovery programs [1]. These differences are quantifiable and must be considered during analog design and procurement.

Non‑fluorinated analog vs. gem‑difluoro
Fluorination alters lipophilicity, acidity (ΔpKa ~−0.6), and conformation; these shifts may change membrane permeability and metabolic stability in lead optimization.
Predicted physicochemical differences; experimental ADME data should be verified.
cis isomer vs. trans
Distinct spatial orientation of the carboxylic acid may lead to different target engagement and pharmacokinetic profiles; the cis isomer is not a direct replacement.
Both isomers are commercially available; confirm stereochemistry before procurement.

Quantitative Comparison vs. Key Analogs


Density and Boiling Point: Fluorinated vs. Non-Fluorinated

The introduction of two gem‑difluoro atoms on the spiro[2.3]hexane scaffold increases both the predicted density and the predicted boiling point relative to the non‑fluorinated parent. Density increases from 1.22 ± 0.1 g/cm³ to 1.42 ± 0.1 g/cm³, and boiling point rises from 239.9 ± 8.0 °C to 258.1 ± 40.0 °C . These changes reflect the increased mass and polarity imparted by the fluorine substituents.

Density & Boiling Point
Data to verify
Δ Density +0.20 g/cm³; Δ BP +18.2 °C
Increased mass and polarity may influence purification and formulation strategies.
Predicted values (ChemicalBook); experimental confirmation recommended.
Physicochemical Properties Medicinal Chemistry Building Block

pKa Shift: Fluorinated vs. Non-Fluorinated

The gem‑difluoro substitution significantly lowers the predicted pKa of the carboxylic acid group by approximately 0.6 log units, from 4.82 ± 0.20 for the non‑fluorinated spiro analog to 4.23 ± 0.40 for 1,1-difluorospiro[2.3]hexane-5-carboxylic acid . This increased acidity can enhance solubility at physiological pH and may alter binding interactions with target proteins.

pKa Shift
Data to verify
ΔpKa = −0.59 (4.23 vs. 4.82)
Lower pKa may increase ionized fraction at physiological pH, affecting solubility and passive permeability.
Predicted values; confirm experimentally for target conditions.
Physicochemical Properties Medicinal Chemistry ADME

trans vs. cis Stereochemical Purity

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid is available as a defined trans‑isomer (CAS 1773508-80-7) . The corresponding cis‑isomer (CAS 1773508-79-4) is also commercially available . Procuring the correct stereoisomer is critical for projects where the relative orientation of the carboxylic acid and the difluorocyclopropane ring influences biological activity.

trans vs. cis Identity
Specification review
trans (CAS 1773508-80-7) vs. cis (CAS 1773508-79-4)
Correct isomer sourcing is critical for reproducible SAR and binding studies.
Both isomers commercially available; verify CAS before ordering.
Stereochemistry Chiral Building Blocks Procurement

Spiro[2.3]hexanes as Carboxylic Acid Bioisosteres

Recent studies have validated spiro[2.3]hexane cores, including heteroatom-containing analogues, as bioisosteres for common aromatic and non‑strained heterocycles [1]. While direct quantitative data for 1,1-difluorospiro[2.3]hexane-5-carboxylic acid are not yet available, the class has been shown to mimic the spatial and electronic properties of carboxylic acid groups, with fluorination expected to enhance metabolic stability and modulate lipophilicity [2].

Bioisostere Class Evidence
Class-level
Spiro[2.3]hexane core validated as carboxylic acid mimic
Fluorinated analog may offer improved metabolic stability; direct data for this compound not yet available.
Class-level inference; validation in specific assay context recommended.
Bioisosteres Medicinal Chemistry Drug Design

Commercial Purity Comparison

Both the trans‑difluorospiro compound and the non‑fluorinated spiro[2.3]hexane-5-carboxylic acid are commercially available with comparable minimum purity specifications of 95% . However, the fluorinated analog carries a higher molecular weight (162.13 vs. 126.15 g/mol) and may be offered in different stereochemical forms, necessitating careful selection based on project requirements.

Commercial Purity
Specification review
≥95% purity; MW 162.13 vs 126.15 (non‑fluorinated)
Equivalent purity specification allows direct integration into synthetic workflows; MW difference influences stoichiometry.
Supplier specifications (AKSci, Sigma‑Aldrich); verify lot-specific COA.
Procurement Building Block Purity

1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Use Cases


Metabolically Stable Carboxylic Acid Bioisosteres

Given the class‑level evidence for spiro[2.3]hexanes as bioisosteres and the known metabolic‑stabilizing effect of gem‑difluoro substitution, 1,1‑difluorospiro[2.3]hexane‑5‑carboxylic acid is a strong candidate for replacing a carboxylic acid group in lead optimization programs [1]. Its increased acidity (ΔpKa −0.59) and altered lipophilicity profile relative to the non‑fluorinated analog may confer improved oral bioavailability or target residence time.

Rigid Fluorinated Scaffold for Chemical Probes

The rigid spirocyclic core combined with gem‑difluoro substitution provides a conformationally restricted, three‑dimensional scaffold [2]. This property is valuable for chemical probes where entropic penalties upon binding must be minimized and where fluorine atoms can serve as sensitive NMR or ¹⁹F‑MRI reporters.

Late-Stage Functionalization with trans-Stereochemistry

The availability of 1,1‑difluorospiro[2.3]hexane‑5‑carboxylic acid as a pure trans‑isomer (CAS 1773508‑80‑7) makes it suitable for late‑stage diversification in complex molecule synthesis, where stereochemical fidelity is paramount. The carboxylic acid handle allows for amide coupling, esterification, or reduction to the corresponding alcohol.

Verified trans-Isomer Sourcing for SAR

When planning SAR campaigns, sourcing the correct stereoisomer is non‑negotiable. The distinct CAS numbers for the trans (1773508‑80‑7) and cis (1773508‑79‑4) isomers allow for unambiguous ordering. Suppliers offering ≥95% purity ensure that the compound can be used directly without additional purification, accelerating SAR cycles.

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere studies
Gem‑difluoro motif, pKa shift
Bioisosteric replacement context, metabolic stability profiling
Rigid fluorinated scaffold design
Spirocyclic core, ¹⁹F NMR reporter
Conformational restriction, fluorine-probe development
Late-stage diversification
trans isomer, carboxylic acid handle
Stereochemical fidelity, amide/ester coupling feasibility
SAR campaigns
Stereochemical identity (trans), commercial purity specification
Isomer-specific sourcing, batch reproducibility
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